Head-to-Head Potency Comparison: DT2216 vs. ABT-263 in BCL-XL-Dependent Leukemia and Cancer Cells
DT2216 demonstrates significantly greater potency than the parental small-molecule inhibitor ABT-263 in reducing viability of BCL-XL-dependent cell lines. In MOLT-4 T-ALL cells, DT2216 exhibited an IC50 of 52 nM compared to 191 nM for ABT-263, representing a 3.7-fold increase in potency [1]. Similarly, in MDA-MB-231 triple-negative breast cancer cells, DT2216 showed an IC50 of 229 nM versus 707 nM for ABT-263, a 3.1-fold potency advantage . This enhanced potency is attributed to DT2216's catalytic mechanism of protein degradation rather than stoichiometric inhibition, enabling sustained target suppression at lower concentrations [2].
| Evidence Dimension | Cell viability inhibition (IC50) |
|---|---|
| Target Compound Data | MOLT-4: 52 nM; MDA-MB-231: 229 nM |
| Comparator Or Baseline | ABT-263 (navitoclax): MOLT-4: 191 nM; MDA-MB-231: 707 nM |
| Quantified Difference | MOLT-4: 3.7-fold greater potency; MDA-MB-231: 3.1-fold greater potency |
| Conditions | 72-hour treatment in MOLT-4 T-ALL cells and MDA-MB-231 breast cancer cells |
Why This Matters
Higher potency translates to lower required dosing to achieve equivalent target engagement, potentially improving therapeutic index and reducing off-target liabilities in experimental systems.
- [1] DT2216 (C15-1720-630) Technical Datasheet. Cenmed Enterprises. View Source
- [2] Khan S, Zhang X, Lv D, et al. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nat Med. 2019;25(12):1938-1947. View Source
